2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol
Description
X-ray Crystallography
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2$$_1$$/c (Z = 4). Key structural features include:
- Intramolecular O-H···N hydrogen bonding between the phenolic hydroxyl (O-H: 0.86 Å) and the imine nitrogen (N···O: 2.65 Å), forming a six-membered S(6) ring motif.
- Dihedral angles between the phenolic and 3-chloro-4-methylphenyl rings of 9.38° , indicating near-planarity due to conjugation.
- Bond lengths consistent with resonance stabilization:
| Parameter | Experimental (X-ray) | DFT (B3LYP/6-311G(d,p)) |
|---|---|---|
| C-N bond length (Å) | 1.281 | 1.293 |
| C-O bond length (Å) | 1.354 | 1.361 |
| O-H···N distance (Å) | 2.65 | 2.68 |
Computational Modeling
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the geometry, reproducing experimental bond lengths and angles within 1% error. The HOMO-LUMO energy gap (ΔE = 4.12 eV ) indicates moderate electronic stability, localized over the conjugated π-system of the phenolic and aniline rings. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the imine nitrogen and the σ$$^*$$ antibonding orbitals of adjacent C-H bonds, stabilizing the structure.
Mulliken charge distribution shows:
- Negative charge on the phenolic oxygen (-0.43 e) and imine nitrogen (-0.21 e).
- Positive charge on the chloro-substituted carbon (+0.18 e).
Properties
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQQHVZFWNKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84474-01-1 | |
| Record name | ALPHA-(3-CHLORO-PARA-TOLUIDINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 3-chloro-4-methylaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amino-methyl linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Position Effects :
- The 3-chloro-4-methylphenyl group in the target compound creates a sterically hindered environment compared to the 2-chlorophenyl group in . This difference may reduce rotational freedom and alter binding affinities in biological systems .
- Ethoxy vs. Hydroxyl Groups : The addition of an ethoxy group (e.g., in ) increases lipophilicity, making the compound more suitable for membrane penetration in drug design .
- Imino vs.
Physicochemical Properties
- Solubility: The unmodified phenol (logP ~3.5) exhibits moderate solubility in polar aprotic solvents. Ethoxy-substituted analogs (logP ~4.0) are more soluble in organic phases, while methoxyethoxypropyl derivatives (logP ~1.8) favor aqueous environments .
- Acidity: The phenol group (pKa ~10) is deprotonated under physiological conditions, enabling ionic interactions. Halogen substituents (e.g., Cl) further stabilize the phenolate ion through inductive effects .
Biological Activity
2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol, also known as a chloro-substituted phenolic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme interaction capabilities.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClN0. The presence of functional groups such as hydroxyl (-OH), amino (-NH2), and chloro (Cl) contributes to its chemical reactivity and biological activity. The structure allows for hydrogen bonding and hydrophobic interactions with biological targets, influencing various biochemical pathways.
The mechanism of action involves:
- Enzyme Inhibition : The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity.
- Hydrophobic Interactions : The chloro-substituted aromatic ring enhances lipophilicity, aiding in cell membrane penetration.
- Biochemical Pathway Modulation : The amino-methyl group participates in various biochemical pathways that influence the compound's overall biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Its ability to inhibit certain enzymes involved in cancer cell metabolism has been noted, although specific IC50 values are yet to be established for most cancer cell lines.
Enzyme Interaction Studies
The compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and potential therapeutic targets .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of phenolic compounds similar to this compound exhibited potent activity against various microbial strains, suggesting a promising avenue for developing new antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenolic structure could enhance potency against specific targets, indicating the importance of molecular design in optimizing biological activity .
Q & A
Q. What are the common synthetic routes for 2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, coupling 3-chloro-4-methylaniline with a phenolic aldehyde precursor in a solvent like dimethylformamide (DMF) using a base (e.g., K₂CO₃) under reflux conditions. Reaction optimization includes controlling temperature (80–120°C), stoichiometric ratios (1:1.2 amine:aldehyde), and catalyst selection (e.g., NaBH₄ for reductive steps). Purity is validated via HPLC and NMR .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Spectroscopy : Use / NMR to confirm amine and phenolic proton environments. IR identifies N–H (3300–3500 cm) and O–H (broad ~3200 cm) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction with SHELXL (for small molecules) resolves bond angles and packing interactions. Refinement protocols in SHELX ensure precision in hydrogen-bonding networks and torsional parameters .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Perform pH-dependent solubility tests in PBS (pH 7.4), acetate buffer (pH 5.0), and DMSO-water mixtures. Stability is monitored via UV-Vis spectroscopy over 24–72 hours under controlled light/temperature. Oxidative degradation is mitigated by adding antioxidants (e.g., 0.1% BHT) or storing at –80°C .
Advanced Research Questions
Q. How can contradictions in crystallographic data from different refinement software be resolved?
Discrepancies in bond lengths/angles may arise from refinement algorithms (e.g., SHELXL vs. OLEX2). Cross-validate using:
- R-factor convergence : Ensure < 5% and < 0.05 for high-resolution data.
- Hydrogen placement : Use SHELXL’s HFIX command for constrained refinement.
- Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for intermolecular interactions .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?
- Substituent variation : Modify the chloro-methyl group on the phenyl ring and the phenolic –OH position.
- Assay conditions : Use enzyme kinetics (e.g., IC₅₀ determination via fluorogenic substrates) and molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity.
- Data normalization : Include positive controls (e.g., known inhibitors) and statistical validation (p < 0.01, n ≥ 3) .
Q. What strategies mitigate oxidative instability during long-term biological assays?
- Chelating agents : Add EDTA (1 mM) to sequester metal ions catalyzing oxidation.
- Light exclusion : Use amber vials and conduct assays under inert gas (N₂/Ar).
- Analytical tracking : Monitor degradation via LC-MS at 12-hour intervals. For in vitro models, pre-incubate compounds with liver microsomes to assess metabolic stability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or GROMACS to model binding poses in target proteins (e.g., kinases).
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA).
- Pharmacophore mapping : Identify critical H-bond donors (phenolic –OH) and hydrophobic regions (chloro-methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
